1-((2,5-dimethoxyphenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine
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Description
1-((2,5-dimethoxyphenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine is a useful research compound. Its molecular formula is C20H24N6O4S and its molecular weight is 444.51. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
A series of polyfunctional substituted 1,3-thiazoles, including compounds with a piperazine substituent, have demonstrated significant anticancer activity across various cancer cell lines such as lung, kidney, breast, and leukemia, among others. The effectiveness of these compounds highlights the potential of piperazine derivatives in anticancer therapy (Turov, 2020).
Metabolic Pathways
The novel antidepressant Lu AA21004, featuring a piperazine moiety, has been studied for its metabolism involving cytochrome P450 and other enzymes, demonstrating its oxidative metabolism to various metabolites. This research aids in understanding the drug's pharmacokinetics and potential interactions (Hvenegaard et al., 2012).
Antiproliferative Activity
New 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and tested for antiproliferative effects against human cancer cell lines. Some compounds showed promising activity, indicating potential for further exploration as anticancer agents (Mallesha et al., 2012).
Antibacterial Activities
Novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives have been designed, synthesized, and found to exhibit significant antibacterial activities. This research points to the potential of piperazine derivatives in developing new antibacterial agents (Wu Qi, 2014).
Antimicrobial and Anti-Proliferative Activities
1,3,4-Oxadiazole N-Mannich bases derived from piperazine showed notable antimicrobial and anti-proliferative activities against a range of bacteria and cancer cell lines, further underscoring the versatility of piperazine derivatives in pharmaceutical development (Al-Wahaibi et al., 2021).
Adenosine A2B Receptor Antagonists
A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines has been developed as adenosine A2B receptor antagonists, showcasing high affinity and selectivity. These findings are critical for the development of new therapeutic agents targeting adenosine receptors (Borrmann et al., 2009).
properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-4-[(1-phenyltetrazol-5-yl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O4S/c1-29-17-8-9-18(30-2)19(14-17)31(27,28)25-12-10-24(11-13-25)15-20-21-22-23-26(20)16-6-4-3-5-7-16/h3-9,14H,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMSQZVEMSVRNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.